propan-2-yl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Propan-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, enhancing its binding affinity. This compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-(2H-tetrazol-5-yl)benzoate
- Propan-2-yl 4-(1H-tetrazol-5-yl)benzoate
- Propan-2-yl 4-(2H-tetrazol-4-yl)benzoate
Uniqueness
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological activity. The position of the tetrazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
651769-11-8 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
propan-2-yl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-8(4-6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |
InChI Key |
AIXVIYWVXSTLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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